1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₆D₄O₄ and its molecular weight is 198.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview of Phthalate Esters in Food and Packaging
A comprehensive review highlights the widespread use of phthalate esters, including derivatives of 1,4-benzenedicarboxylic acid, as plasticizers in food processing and packaging. The study emphasizes the advancement in analytical methods for phthalate detection and quantification, showcasing the evolution from simple liquid-liquid extraction techniques to sophisticated solid-phase microextraction methods. This progression has significantly improved the detection limits for phthalate esters in various food matrices, contributing to a better understanding of human exposure and potential health impacts (Harunarashid, Lim, & Harunsani, 2017).
Xylan Derivatives and Their Application Potential
The modification of xylan to produce biopolymer ethers and esters, including derivatives of 1,4-benzenedicarboxylic acid, presents a promising avenue for developing new materials with specific properties. This research outlines various chemical modification techniques and their impact on product properties, highlighting the potential of xylan esters in forming nanoparticles for drug delivery applications. Such developments underscore the versatility of xylan derivatives in both industrial and biomedical fields (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Fumaric Acid Esters in Dermatological Treatments
A review focused on dimethylfumarate (DMF), a derivative of fumaric acid esters, elucidates its complex mode of action in treating moderate-to-severe psoriasis. The review covers the molecular mechanisms by which DMF exerts anti-inflammatory and immune-modulatory effects, including binding to specific receptors and interacting with key signaling proteins. This highlights the potential of fumaric acid esters in developing treatments for chronic inflammatory diseases (Brück, Dringen, Amasuno, Pau-Charles, & Ghoreschi, 2018).
Catalytic Selectivity in CO Esterification
Research on the direct esterification of CO to produce dimethyl oxalate and dimethyl carbonate emphasizes the importance of catalyst microstructure in controlling the reaction pathway. This review sheds light on the functional motifs responsible for catalytic selectivity, particularly the aggregate state of Pd, offering insights into optimizing the production of key ester chemicals from CO. Such advancements in catalytic processes could significantly impact the sustainable synthesis of industrial chemicals (Wang, Sun, Xu, & Guo, 2020).
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time .
Dosage Effects in Animal Models
It is likely that the compound has threshold effects and may have toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound interacts with various enzymes and cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins and may affect its localization or accumulation .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester can be achieved through a multi-step process involving the reaction of starting materials with various reagents to form the desired compound.", "Starting Materials": [ "1,4-Benzenedicarboxylic Acid-d4", "Methanol", "Thionyl Chloride", "Dimethylamine" ], "Reaction": [ { "Step 1": "Conversion of 1,4-Benzenedicarboxylic Acid-d4 to its acid chloride derivative", "Reagents": [ "1,4-Benzenedicarboxylic Acid-d4", "Thionyl Chloride" ], "Conditions": "Reflux in dry dichloromethane", "Products": "1,4-Benzenedicarboxylic Acid-d4 Chloride" }, { "Step 2": "Reaction of 1,4-Benzenedicarboxylic Acid-d4 Chloride with Methanol", "Reagents": [ "1,4-Benzenedicarboxylic Acid-d4 Chloride", "Methanol" ], "Conditions": "Stirring at room temperature", "Products": "1,4-Benzenedicarboxylic Acid-d4 Methyl Ester" }, { "Step 3": "Reaction of 1,4-Benzenedicarboxylic Acid-d4 Methyl Ester with Dimethylamine", "Reagents": [ "1,4-Benzenedicarboxylic Acid-d4 Methyl Ester", "Dimethylamine" ], "Conditions": "Heating under reflux", "Products": "1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester" } ] } | |
CAS No. |
74097-01-9 |
Molecular Formula |
C₁₀H₆D₄O₄ |
Molecular Weight |
198.21 |
Synonyms |
Terephthalic Acid-d4 Dimethyl Ester; DMT-d4; Dimethyl 1,4-Benzenedicarboxylate-d4; Dimethyl p-Benzenedicarboxylate-d4; Dimethyl p-Phthalate-d4; Dimethyl Terephthalate-d4; Methyl 4-(Carbomethoxy)benzoate-d4; Methyl p-(Methoxycarbonyl)benzoate-d4; NSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.